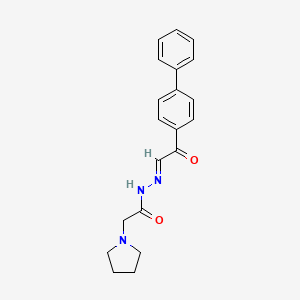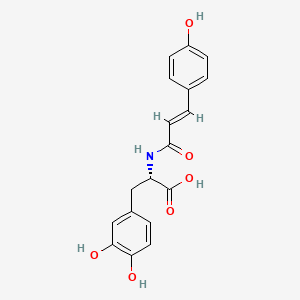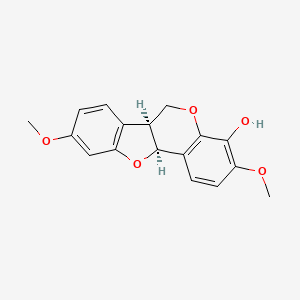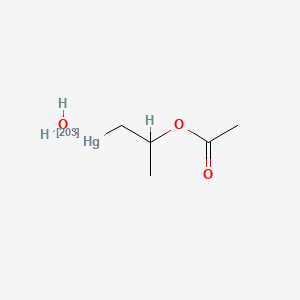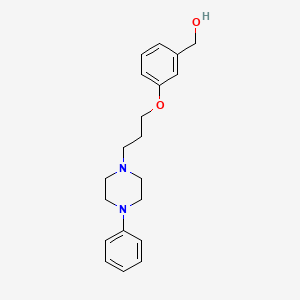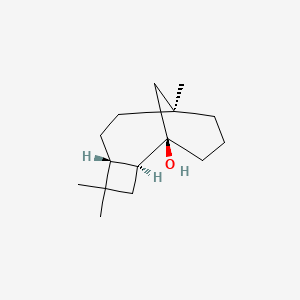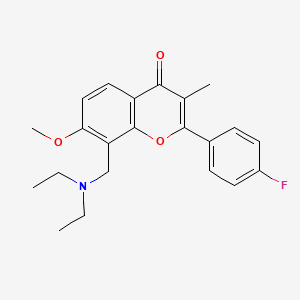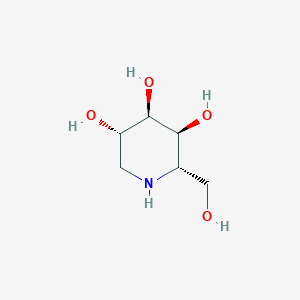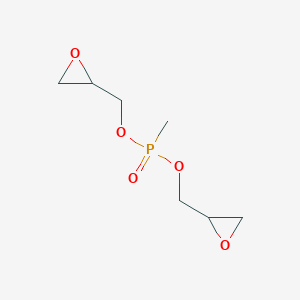
Phosphonic acid, methyl-, bis(oxiranylmethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glitsifon is a chemical compound known for its unique properties and applications in various fields. It is a relatively new compound that has garnered attention due to its potential uses in scientific research and industry. The exact chemical structure and detailed properties of Glitsifon are still under investigation, making it an exciting area of study for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glitsifon involves several steps, starting with the preparation of the precursor compounds. The reaction conditions typically include controlled temperatures, specific catalysts, and precise pH levels to ensure the desired chemical transformations. The synthetic routes may vary depending on the desired purity and yield of the final product.
Industrial Production Methods: In an industrial setting, the production of Glitsifon is scaled up using large reactors and continuous flow systems. The process involves the optimization of reaction parameters to maximize efficiency and minimize waste. Advanced techniques such as high-pressure reactors and automated control systems are employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: Glitsifon undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce Glitsifon to its lower oxidation states.
Substitution: Nucleophilic or electrophilic substitution reactions are carried out using appropriate reagents and solvents to introduce new functional groups into the Glitsifon molecule.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of Glitsifon.
Scientific Research Applications
Glitsifon has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic properties and potential use in treating various diseases.
Industry: Utilized in the development of new materials and as an additive in industrial processes.
Mechanism of Action
The mechanism of action of Glitsifon involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that Glitsifon may influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
Compound A: Shares structural similarities with Glitsifon but differs in its reactivity and applications.
Compound B: Known for its use in similar industrial applications but has a different mechanism of action.
Compound C: Another related compound with distinct chemical properties and uses in scientific research.
Uniqueness of Glitsifon: Glitsifon stands out due to its unique combination of chemical properties and potential applications. Its ability to undergo various chemical reactions and its versatility in different fields make it a valuable compound for further study and development.
Properties
CAS No. |
77375-34-9 |
|---|---|
Molecular Formula |
C7H13O5P |
Molecular Weight |
208.15 g/mol |
IUPAC Name |
2-[[methyl(oxiran-2-ylmethoxy)phosphoryl]oxymethyl]oxirane |
InChI |
InChI=1S/C7H13O5P/c1-13(8,11-4-6-2-9-6)12-5-7-3-10-7/h6-7H,2-5H2,1H3 |
InChI Key |
BZVQIZYWIWXTHX-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(OCC1CO1)OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


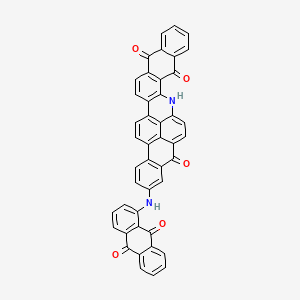
![N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide;dihydrobromide](/img/structure/B12765736.png)
![6-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B12765745.png)
